8-Methyl-8-azabicyclo[3.2.1]octane-3-carboxylic acid hydrochloride 8-Methyl-8-azabicyclo[3.2.1]octane-3-carboxylic acid hydrochloride
Brand Name: Vulcanchem
CAS No.: 90608-78-9
VCID: VC6717371
InChI: InChI=1S/C9H15NO2.ClH/c1-10-7-2-3-8(10)5-6(4-7)9(11)12;/h6-8H,2-5H2,1H3,(H,11,12);1H
SMILES: CN1C2CCC1CC(C2)C(=O)O.Cl
Molecular Formula: C9H16ClNO2
Molecular Weight: 205.68

8-Methyl-8-azabicyclo[3.2.1]octane-3-carboxylic acid hydrochloride

CAS No.: 90608-78-9

Cat. No.: VC6717371

Molecular Formula: C9H16ClNO2

Molecular Weight: 205.68

* For research use only. Not for human or veterinary use.

8-Methyl-8-azabicyclo[3.2.1]octane-3-carboxylic acid hydrochloride - 90608-78-9

Specification

CAS No. 90608-78-9
Molecular Formula C9H16ClNO2
Molecular Weight 205.68
IUPAC Name 8-methyl-8-azabicyclo[3.2.1]octane-3-carboxylic acid;hydrochloride
Standard InChI InChI=1S/C9H15NO2.ClH/c1-10-7-2-3-8(10)5-6(4-7)9(11)12;/h6-8H,2-5H2,1H3,(H,11,12);1H
Standard InChI Key XJKHVZZGRQDQFR-UHFFFAOYSA-N
SMILES CN1C2CCC1CC(C2)C(=O)O.Cl

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

The compound’s IUPAC name, 8-methyl-8-azabicyclo[3.2.1]octane-3-carboxylic acid hydrochloride, reflects its bicyclic framework. The core structure consists of a seven-membered bicyclo[3.2.1]octane system with a nitrogen atom at position 8, substituted by a methyl group. A carboxylic acid functional group is appended to position 3, and the hydrochloride salt form enhances solubility for practical applications .

Key Structural Descriptors:

  • SMILES: CN1C2CCC1CC(C2)C(=O)O.Cl

  • InChIKey: XJKHVZZGRQDQFR-UHFFFAOYSA-N

  • Molecular Formula: C9H16ClNO2\text{C}_9\text{H}_{16}\text{ClNO}_2

  • Molecular Weight: 205.68 g/mol

The bicyclic system imposes steric constraints that influence reactivity and interaction with biological targets, a feature shared with related azabicyclo compounds used in medicinal chemistry .

Synthesis and Manufacturing

Hypothetical Synthesis Pathway:

  • Formation of the Bicyclic Core: Cyclization of a precursor amine with appropriate leaving groups under basic conditions.

  • Carboxylic Acid Introduction: Hydrolysis of a nitrile or ester group at position 3, as seen in analogous compounds .

  • Salt Formation: Treatment with hydrochloric acid to yield the hydrochloride salt.

Challenges in Optimization

Key challenges include controlling stereochemistry at the bridgehead positions and minimizing side reactions during acidification. The patent literature highlights the use of solvents like methanol and reagents such as sodium cyanide or acetic acid for similar transformations , though scalability and purity data remain unreported for this specific compound.

Physicochemical Properties

Stability and Solubility

Limited solubility data are available for the hydrochloride salt, though the free carboxylic acid (CAS 90608-79-0) has a density of 1.157 g/cm³ . The hydrochloride form’s ionic character likely improves aqueous solubility compared to the neutral acid, a common trait in pharmaceutical salts.

Comparative Data:

Property8-Methyl-8-azabicyclo[3.2.1]octane-3-carboxylic Acid Hydrochloride Salt
Molecular Weight169.22 g/mol205.68 g/mol
Density1.157 g/cm³Not reported
SolubilityNot reportedNot reported

Spectroscopic Characterization

Mass spectral data for related compounds, such as 3-cyano-8-(2,2,2-trifluoroethyl)-8-azabicyclo[3.2.1]octane, show prominent fragments at m/z 200 (M⁺), 171, and 149 . Similar fragmentation patterns would be expected for the target compound, with additional signals corresponding to the carboxylic acid and chloride moieties.

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